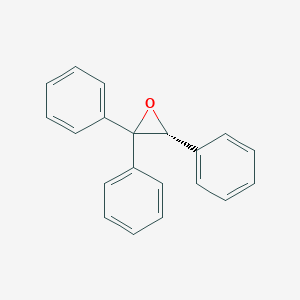
Methanesulfonic acid--3-(2-chlorophenyl)propan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol (1/1) is a compound that combines methanesulfonic acid and 3-(2-chlorophenyl)propan-1-ol in a 1:1 ratio. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₄O₃S, known for its strong acidity and high solubility in water and organic solvents . 3-(2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁ClO, often used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol typically involves the reaction of methanesulfonic acid with 3-(2-chlorophenyl)propan-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The production of 3-(2-chlorophenyl)propan-1-ol can be achieved through the reduction of 3-(2-chlorophenyl)propanal using reducing agents like sodium borohydride or lithium aluminum hydride .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in 3-(2-chlorophenyl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-chlorophenyl)propanal or 3-(2-chlorophenyl)propanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenylpropanol derivatives.
Scientific Research Applications
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an acid catalyst, facilitating various chemical reactions by donating protons. The 3-(2-chlorophenyl)propan-1-ol moiety can interact with biological targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Known for its strong acidity and use in various industrial applications.
3-(2-chlorophenyl)propan-1-ol: Used in organic synthesis and as a precursor for other chemical compounds.
Uniqueness
Methanesulfonic acid–3-(2-chlorophenyl)propan-1-ol is unique due to its combination of strong acidity from methanesulfonic acid and the versatile reactivity of 3-(2-chlorophenyl)propan-1-ol. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
165803-59-8 |
|---|---|
Molecular Formula |
C10H15ClO4S |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
3-(2-chlorophenyl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H11ClO.CH4O3S/c10-9-6-2-1-4-8(9)5-3-7-11;1-5(2,3)4/h1-2,4,6,11H,3,5,7H2;1H3,(H,2,3,4) |
InChI Key |
HSDURLZASSGDEL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C(=C1)CCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
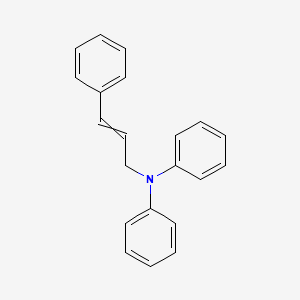
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
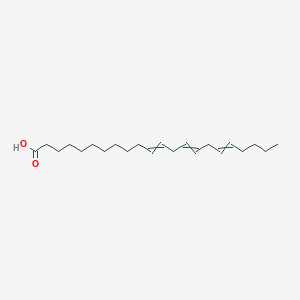
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
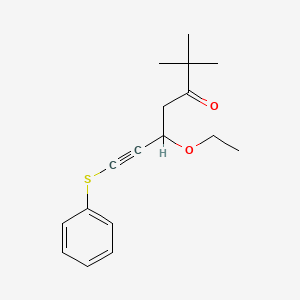

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
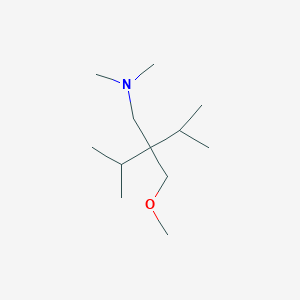
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
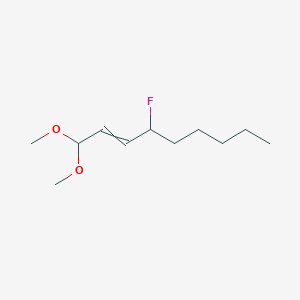
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
